molecular formula C21H28N2O3 B2915145 2-((4-(3-Phenylprop-2-enyl)piperazinyl)carbonyl)cyclohexanecarboxylic acid CAS No. 352023-14-4

2-((4-(3-Phenylprop-2-enyl)piperazinyl)carbonyl)cyclohexanecarboxylic acid

Cat. No. B2915145
CAS RN: 352023-14-4
M. Wt: 356.466
InChI Key: JQBIIYXKEFVGST-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((4-(3-Phenylprop-2-enyl)piperazinyl)carbonyl)cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C21H28N2O3 . It has a molecular weight of 356.46 . The compound is listed under the Chemical Abstracts Service (CAS) number CB9442939 .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to a phenylprop-2-enyl group at one end and a carbonyl group linked to a cyclohexanecarboxylic acid at the other end . The presence of these functional groups can influence the compound’s reactivity and properties.

Scientific Research Applications

Chemical Structure Analysis

The title compound, a tertiary amine with a structure related to 2-((4-(3-Phenylprop-2-enyl)piperazinyl)carbonyl)cyclohexanecarboxylic acid, has been analyzed for its chemical structure. The diazacyclohexane ring adopts a chair conformation, and various intramolecular and intermolecular hydrogen bonds are observed in the compound's structure (Dayananda et al., 2012).

Receptor Interaction Studies

A study on the pharmacological properties of cyclohexanecarboxylic acid derivatives, similar in structure to the compound , showed high affinity and selectivity at human 5-hydroxytryptamine (5-HT)1A receptors. These compounds exhibited inverse agonism and differential antagonistic properties on 5-HT1A receptor-mediated responses, indicating potential applications in neuroscience and pharmacology (Corradetti et al., 2005).

Radioligand Binding Studies

Fluorinated derivatives of similar compounds were synthesized and evaluated for their biological properties in rats, providing insights into the development of radioligands for neuroimaging and receptor studies (Lang et al., 1999).

Synthesis Methodologies

Research into the synthesis of piperazine derivatives, closely related to the compound , provides valuable information on novel methods for creating complex molecular structures. This has implications for the development of new pharmaceuticals and materials (Veerman et al., 2003).

Metabolism and Enzyme Interaction

A study on the metabolism of a novel antidepressant, structurally similar to 2-((4-(3-Phenylprop-2-enyl)piperazinyl)carbonyl)cyclohexanecarboxylic acid, provided insights into the enzymatic processes involved in drug metabolism. This research is vital for understanding drug interactions and optimizing pharmacokinetics (Hvenegaard et al., 2012).

properties

IUPAC Name

2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c24-20(18-10-4-5-11-19(18)21(25)26)23-15-13-22(14-16-23)12-6-9-17-7-2-1-3-8-17/h1-3,6-9,18-19H,4-5,10-16H2,(H,25,26)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBIIYXKEFVGST-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(3-Phenylprop-2-enyl)piperazinyl)carbonyl)cyclohexanecarboxylic acid

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